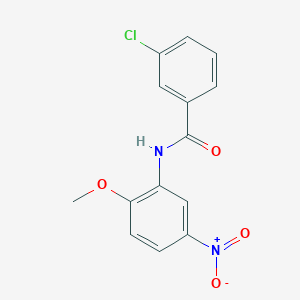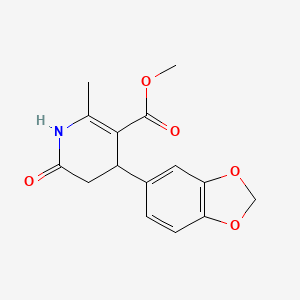
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
Descripción general
Descripción
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide (CTDP-31) is a novel synthetic compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of piperidine derivatives and has been shown to possess significant pharmacological properties, including analgesic, anxiolytic, and antipsychotic effects.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the mu-opioid receptor. This modulation results in the enhancement of the receptor's affinity for endogenous opioid peptides, leading to increased analgesic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain perception, anxiety, and psychosis. Studies have also suggested that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for studying the effects of opioid receptor modulation on pain perception and other physiological processes. However, the limitations of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide include its relatively short half-life and the lack of clinical data on its safety and efficacy.
Direcciones Futuras
Future research on N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in various disease states. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in clinical trials. Finally, the development of new analogs and derivatives of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide possesses significant analgesic effects and can be used to alleviate pain in various animal models. Additionally, N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to possess anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety and psychotic disorders.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-20(22-9-10-22)26-25(29)23-11-18-28(19-12-23)24-13-16-27(17-14-24)15-5-8-21-6-3-2-4-7-21/h2-4,6-7,20,22-24H,5,8-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZRWDLDAJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3863984.png)
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3863993.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3864000.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3864006.png)
![3-methyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864016.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3864043.png)

![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)

![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)

